molecular formula C23H25N3OS B2500904 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-94-8

4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2500904
CAS No.: 396720-94-8
M. Wt: 391.53
InChI Key: LKHSTNODQRMGBA-UHFFFAOYSA-N
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Description

    Starting Materials: The thienopyrazole intermediate is then subjected to a Friedel-Crafts alkylation reaction using p-tolyl chloride.

    Reaction Conditions: This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted at low temperatures to control the regioselectivity.

  • Attachment of the tert-Butyl Group

      Starting Materials: The intermediate product is further reacted with tert-butyl bromide in the presence of a base such as potassium carbonate (K2CO3).

      Reaction Conditions: This step is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Formation of the Benzamide Moiety

      Starting Materials: Finally, the compound is treated with benzoyl chloride to introduce the benzamide group.

      Reaction Conditions: This acylation reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:

    • Formation of the Thienopyrazole Core

        Starting Materials: The synthesis begins with the preparation of the thienopyrazole core. This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives.

        Reaction Conditions: The cyclization reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents and Conditions: The compound can undergo oxidation reactions, particularly at the p-tolyl group, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

        Products: Oxidation typically yields carboxylic acid derivatives.

    • Reduction

        Reagents and Conditions: Reduction of the benzamide moiety can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

        Products: This reaction produces the corresponding amine.

    • Substitution

        Reagents and Conditions: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group, using nucleophiles such as amines or thiols.

        Products: Substitution reactions yield various derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

    In chemistry, 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology

    In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, such as enzymes and receptors, to understand its pharmacological properties.

    Medicine

    In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and inflammatory conditions, due to its ability to modulate specific molecular pathways.

    Industry

    In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

    Mechanism of Action

    The mechanism of action of 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

      • Similar structure but with an acetamide group instead of a benzamide group.
    • 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)phenylacetamide

      • Similar structure but with a phenylacetamide group.
    • 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzenesulfonamide

      • Similar structure but with a benzenesulfonamide group.

    Uniqueness

    The uniqueness of 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

    Properties

    IUPAC Name

    4-tert-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H25N3OS/c1-15-5-11-18(12-6-15)26-21(19-13-28-14-20(19)25-26)24-22(27)16-7-9-17(10-8-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LKHSTNODQRMGBA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H25N3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    391.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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